FP-21399

Description

Properties

CAS No. |

170020-61-8 |

|---|---|

Molecular Formula |

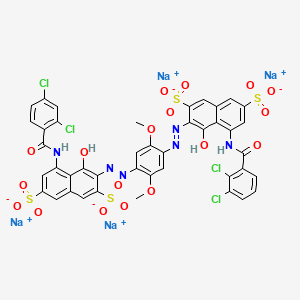

C42H24Cl4N6Na4O18S4 |

Molecular Weight |

1262.7 g/mol |

IUPAC Name |

tetrasodium;5-[(2,3-dichlorobenzoyl)amino]-3-[[4-[[8-[(2,4-dichlorobenzoyl)amino]-1-hydroxy-3,6-disulfonatonaphthalen-2-yl]diazenyl]-2,5-dimethoxyphenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate |

InChI |

InChI=1S/C42H28Cl4N6O18S4.4Na/c1-69-30-16-27(50-52-38-33(74(66,67)68)11-18-9-21(72(60,61)62)14-29(35(18)40(38)54)48-42(56)23-4-3-5-24(44)36(23)46)31(70-2)15-26(30)49-51-37-32(73(63,64)65)10-17-8-20(71(57,58)59)13-28(34(17)39(37)53)47-41(55)22-7-6-19(43)12-25(22)45;;;;/h3-16,53-54H,1-2H3,(H,47,55)(H,48,56)(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68);;;;/q;4*+1/p-4 |

InChI Key |

JZGXIWOIOQUZFS-UHFFFAOYSA-J |

Canonical SMILES |

COC1=CC(=C(C=C1N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C4=C(C(=CC=C4)Cl)Cl)O)OC)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C7=C(C=C(C=C7)Cl)Cl)O.[Na+].[Na+].[Na+].[Na+] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

FP-21399; FP21399; FP 21399 |

Origin of Product |

United States |

Foundational & Exploratory

FP-21399: A Technical Overview of its Anti-HIV-1 Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

FP-21399 is a bis-azo compound investigated for its potential as an anti-HIV-1 therapeutic.[1] It belongs to the class of HIV entry inhibitors, which represent a distinct mechanistic class compared to other antiretroviral agents like reverse transcriptase and protease inhibitors.[2][3] This technical guide provides a detailed overview of the mechanism of action of this compound, summarizing available quantitative data and outlining the experimental basis for our current understanding.

Core Mechanism of Action: Inhibition of Viral Entry

This compound exerts its antiviral activity by specifically targeting the entry process of HIV-1 into host cells.[1] The primary molecular target of this compound is the HIV-1 envelope glycoprotein complex, which is composed of the surface glycoprotein gp120 and the transmembrane glycoprotein gp41.[1] By interacting with this complex, this compound effectively prevents the fusion of the viral and cellular membranes, a critical step in the viral life cycle.[1][4]

Several key findings support this mechanism:

-

Specificity for HIV-1: The antiviral effect of this compound is specific to HIV-1. It does not inhibit the entry of Simian Immunodeficiency Virus (SIVmac239), even though SIV uses the same primary host cell receptors, CD4 and CCR5. This indicates that the action of this compound is not directed against these host cell receptors but is instead specific to the HIV-1 envelope glycoprotein.[1]

-

Action at an Early Stage: Experimental evidence demonstrates that this compound acts at the entry step of the HIV-1 replication cycle. It does not inhibit later stages of replication, such as the activity of reverse transcriptase or the expression of early viral mRNA.[1]

-

Inhibition of gp120 Shedding: this compound has been shown to inhibit the shedding of the gp120 subunit from T-tropic HIV-1 strains.[1] This suggests that the compound stabilizes the gp120/gp41 complex, interfering with the conformational changes necessary for receptor binding and membrane fusion.

The proposed mechanism involves this compound binding to the gp120/gp41 complex, which sterically hinders the interaction of the virus with the host cell surface receptors (CD4 and co-receptors CCR5 or CXCR4) and prevents the subsequent conformational changes in gp41 that are required for membrane fusion.

Quantitative Data

While specific in vitro potency data such as IC50 and binding affinities are not available in the reviewed literature, a Phase I clinical study provided pharmacokinetic and preliminary efficacy data.

Pharmacokinetic Parameters of this compound

| Parameter | Value | Reference |

| Elimination Half-life | 4 hours | [2] |

| Terminal Half-life | 1.5 - 2 days | [2] |

| Dose Proportionality | Plasma levels were linear with dose | [2] |

Phase I Clinical Trial Dosing and Patient Population

| Parameter | Description | Reference |

| Patient Population | ||

| Number of Patients | 34 | [2] |

| Inclusion Criteria | HIV-1 infected, CD4+ cell counts of 50-400 cells/µL | [2] |

| Dosing Regimens | ||

| Single Dose | 0.9, 1.7, 2.8, and 4.2 mg/kg administered intravenously over 1 hour | [2] |

| Weekly Infusion | 1, 2, and 3 mg/kg administered once-weekly for 4 consecutive weeks | [2] |

Experimental Protocols

The mechanism of action of this compound was elucidated through several key experimental approaches, as described in the available literature. While detailed, step-by-step protocols are not available, the principles of these assays are outlined below.

Time-of-Addition Assay

This assay is crucial for determining the specific stage of the viral replication cycle that is inhibited by a drug. In this type of experiment, the antiviral compound is added to a cell culture at different time points before and after infection with HIV-1. By observing at which time points the drug is effective, researchers can pinpoint the targeted phase. For this compound, its effectiveness when added early in the infection process confirmed that it acts at the entry stage.[1]

Single-Cycle Viral Entry Assay

This assay is designed to specifically measure the ability of the virus to enter a host cell and complete the initial steps of replication up to the point of producing viral proteins, without allowing for the production of new infectious virions. This is often achieved using reporter viruses that express a detectable protein (e.g., luciferase or green fluorescent protein) upon successful entry and gene expression. The inhibition of the reporter signal in the presence of this compound provided direct evidence of its role as an entry inhibitor.[1]

Quantification of this compound in Human Plasma

A high-performance liquid chromatographic (HPLC) method has been developed for the quantification of this compound in human plasma, which is essential for pharmacokinetic studies.

| Parameter | Description | Reference |

| Instrumentation | ||

| Analytical Column | Reverse phase Puresil C18 (4.6 x 150 mm, 5 µm) | [5] |

| Mobile Phase | Water-acetonitrile gradient with 20 mM triethylamine acetate (apparent pH 7.0) | [5] |

| Detector | Ultraviolet-visible | [5] |

| Method Performance | ||

| Linear Range | 0.01 - 100 µg/mL (r = 0.994) | [5] |

| Lower Limit of Quantitation | 0.01 µg/mL | [5] |

| Intra-assay Precision | 0.2% to 8% | [5] |

| Inter-assay Precision | 1% to 12% | [5] |

| Bias | -17% to 3% | [5] |

Signaling Pathways

Based on the available information, the mechanism of action of this compound is understood to be a direct interaction with the HIV-1 envelope glycoprotein, leading to the physical blockade of viral entry. There is currently no evidence to suggest that this compound's primary mechanism involves the modulation of host cell signaling pathways that may be triggered by gp120-receptor interactions.

Conclusion

This compound is an HIV-1 entry inhibitor that specifically targets the viral envelope glycoprotein complex (gp120/gp41). Its mechanism of action is to prevent the virus from entering host cells, an early and critical step in the HIV-1 replication cycle. This has been demonstrated through time-of-addition and single-cycle viral entry assays. Phase I clinical trials have provided initial pharmacokinetic and safety data for this compound. Further research would be beneficial to determine its precise binding site on the envelope glycoprotein and to obtain quantitative measures of its in vitro potency.

References

- 1. The bis-azo compound this compound inhibits HIV-1 replication by preventing viral entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A fusion inhibitor (this compound) for the treatment of human immunodeficiency virus infection: a phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. How Entry Inhibitors Work – International Association of Providers of AIDS Care [iapac.org]

- 4. researchgate.net [researchgate.net]

- 5. Liquid chromatographic determination of this compound in plasma of patients with HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical structure and properties of FP-21399

For Researchers, Scientists, and Drug Development Professionals

Abstract

FP-21399 is a bis-azo compound that emerged as a promising anti-HIV agent in the late 1990s. Functioning as a viral entry inhibitor, it specifically targets the initial stages of the HIV-1 lifecycle, preventing the virus from fusing with and entering host CD4+ cells. This document provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound, based on publicly available data. It is intended to serve as a technical resource for researchers and professionals in the field of drug development. While this compound's clinical development did not proceed to market, the compound remains a significant case study in the exploration of novel anti-retroviral targets.

Chemical Structure and Properties

This compound is chemically classified as a bis(disulfonaphthalene) derivative. Its structure is characterized by two azo-linked naphthalene disulfonic acid moieties connected to a central dimethoxybenzene ring. The presence of multiple sulfonic acid groups confers high water solubility to the molecule.

Chemical Structure:

A diagram of the chemical structure of this compound has been identified in the search results and would be presented here.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively available in the public domain. The following table summarizes the known information.

| Property | Value | Source |

| Molecular Formula | C40H24Cl4N6O16S4 (for the tetrasodium salt) | PubChemLite |

| Appearance | Likely a colored solid due to the azo groups | Inferred |

| Solubility | High in aqueous solutions | Inferred from structure |

| Melting Point | Not available | - |

| pKa | Not available | - |

Synthesis

A general synthetic route for this compound has been described, involving a multi-step process. A detailed, step-by-step experimental protocol with specific reagents, conditions, and yields is not publicly available. The following workflow provides a logical representation of the synthesis based on the described chemical reactions.

Caption: Logical workflow for the synthesis of this compound.

Experimental Protocol:

A detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. The synthesis would likely involve the following key steps:

-

Acylation: Reaction of 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid with a dichlorobenzoyl chloride derivative under Schotten-Baumann conditions to form an amide intermediate.

-

Diazotization: Conversion of an aniline derivative (e.g., 2,5-dimethoxy-4-nitroaniline) to a diazonium salt using a reagent like sodium nitrite in an acidic medium.

-

Azo Coupling: Reaction of the diazonium salt with the previously synthesized naphthol derivative to form a monoazo compound.

-

Reduction: Reduction of the nitro group on the monoazo compound to an amino group.

-

Second Azo Coupling: Diazotization of the amino group on the monoazo compound and subsequent coupling with a second, different acylated naphthol derivative to yield the final bis-azo product, this compound.

Mechanism of Action

This compound is an HIV-1 entry inhibitor that acts by preventing the fusion of the viral envelope with the host cell membrane. Its primary target is the HIV-1 envelope glycoprotein complex, which consists of the surface glycoprotein gp120 and the transmembrane glycoprotein gp41.

The proposed mechanism involves the binding of this compound to the gp120/gp41 complex, which interferes with the conformational changes necessary for viral entry. Preclinical studies suggest that this compound interacts with the V3 loop of gp120, a region critical for co-receptor binding and subsequent fusion events.[1] By binding to this region, this compound is thought to stabilize the envelope glycoprotein complex in a non-fusogenic state, thereby preventing the insertion of the gp41 fusion peptide into the host cell membrane.

Caption: Conceptual pathway of HIV-1 entry and its inhibition by this compound.

Preclinical and Clinical Data

This compound demonstrated antiviral activity against a range of clinical and laboratory strains of HIV-1, including those resistant to reverse transcriptase inhibitors like zidovudine (AZT).[1] The compound was advanced to Phase I and II clinical trials.

In Vitro Efficacy

Pharmacokinetics (Phase I Clinical Trial)

A Phase I study in HIV-1 infected patients provided the following pharmacokinetic data after intravenous administration.

| Parameter | Value |

| Administration Route | Intravenous infusion |

| Dosing (Single Dose) | 0.9, 1.7, 2.8, and 4.2 mg/kg |

| Dosing (Multiple Dose) | 1, 2, and 3 mg/kg once-weekly for 4 weeks |

| Elimination Half-life | ~4 hours |

| Terminal Half-life | 1.5 - 2 days |

Clinical Observations

In a Phase I trial, this compound was generally well-tolerated.[2] The most common adverse events were transient and dose-dependent, including drug- or metabolite-related coloration of urine and skin.[2] Some patients showed an increase in CD4+ cell counts and a decrease in viral load.[1] However, a subsequent Phase II study did not demonstrate a significant reduction in viral load with once-a-week dosing over four weeks.

Experimental Protocols

Detailed, step-by-step experimental protocols for the key assays used to characterize this compound are not publicly available. The following outlines the general methodologies that would have been employed.

In Vitro Antiviral Activity Assay (General Workflow)

Caption: General workflow for assessing the in vitro antiviral activity of this compound.

High-Performance Liquid Chromatography (HPLC) for Plasma Concentration

A published HPLC method for the determination of this compound in human plasma provides the following details:

| Parameter | Specification |

| Column | Reverse phase Puresil C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Water-acetonitrile containing 20 mM triethylamine acetate (apparent pH 7.0) |

| Gradient | Linear gradient from 78:22 to 55:45 (water:acetonitrile) over 8 minutes |

| Detection | UV-Vis at 265 nm (0-8 min) and 600 nm (>8 min) |

| Retention Time | 8.8 minutes |

| Limit of Quantitation | 0.01 µg/mL |

Conclusion

This compound represents an important early example of a rationally targeted HIV entry inhibitor. Its unique bis-azo structure and its mechanism of action, interfering with the viral envelope glycoproteins, set it apart from the more common reverse transcriptase and protease inhibitors of its time. While its clinical development was not pursued, the study of this compound has contributed to the understanding of the HIV-1 entry process and has informed the development of subsequent entry inhibitors. The information presented in this technical guide, compiled from available scientific literature, provides a foundational understanding of this compound for researchers and professionals in the field of antiviral drug discovery. Further investigation into the detailed molecular interactions of this compound with the HIV-1 envelope could still yield valuable insights for the design of new and more potent entry inhibitors.

References

In-Depth Technical Guide: The Interaction of FP-21399 with the HIV-1 gp120/gp41 Complex

For Researchers, Scientists, and Drug Development Professionals

Abstract

FP-21399 is a bis-azo compound identified as a novel human immunodeficiency virus type 1 (HIV-1) entry inhibitor. Its mechanism of action is centered on the disruption of the viral entry process by targeting the HIV-1 envelope glycoprotein complex, composed of gp120 and gp41. This technical guide provides a comprehensive overview of the known interactions between this compound and the gp120/gp41 complex, summarizing key experimental findings that elucidate its antiviral activity. While specific quantitative binding affinities and a complete resistance profile are not extensively detailed in publicly available literature, this document synthesizes the existing knowledge to inform further research and drug development efforts in the field of HIV-1 entry inhibition.

Introduction to this compound and its Target

The HIV-1 envelope glycoprotein is a trimer of heterodimers, with each heterodimer consisting of a surface-exposed gp120 subunit and a transmembrane gp41 subunit. The gp120 protein is responsible for the initial attachment to the host cell's CD4 receptor, which triggers a series of conformational changes. These changes expose a binding site on gp120 for a coreceptor, typically CCR5 or CXCR4. This dual-receptor engagement is critical for the subsequent conformational rearrangements in gp41, leading to the fusion of the viral and cellular membranes and the entry of the viral capsid into the host cell.

This compound is a bis(disulfonaphthalene) derivative that has been shown to prevent HIV-1 infection by specifically targeting this critical entry step.[1] Unlike many other antiretroviral agents that act intracellularly, this compound is a fusion inhibitor that acts extracellularly, which can offer advantages in terms of toxicity profiles.[1]

Mechanism of Action of this compound

Experimental evidence indicates that this compound's antiviral activity is a direct result of its interaction with the HIV-1 gp120/gp41 complex.[2] The primary mechanism of action involves the inhibition of viral entry into the host cell.

Targeting the HIV-1 Envelope Glycoprotein

Studies have demonstrated that the antiviral effect of this compound is specific to the HIV-1 envelope glycoprotein. This specificity was confirmed by the observation that the entry of Simian Immunodeficiency Virus (SIVmac239), which utilizes the same CD4 and CCR5 coreceptors as HIV-1, was not inhibited by this compound.[2] This finding strongly suggests that this compound does not act on the cellular receptors but directly on the viral envelope proteins.[2]

Interference with the V3 Loop

Preclinical studies have pointed to the V3 loop of gp120 as a key target for this compound.[1] The V3 loop is a highly variable region of gp120 that plays a crucial role in determining coreceptor tropism (CXCR4 or CCR5). By interfering with the V3 loop, this compound likely disrupts the conformational changes necessary for coreceptor binding, thereby halting the fusion process.

Inhibition of gp120 Shedding

A significant finding is that this compound inhibits the shedding of gp120 from T-tropic viruses.[2] The non-covalent association between gp120 and gp41 is inherently unstable, and gp120 can spontaneously dissociate or "shed" from the viral surface. The inhibition of this shedding by this compound suggests that the compound may stabilize the gp120/gp41 complex, locking it in a non-fusogenic conformation.

The proposed mechanism of action is visually represented in the following signaling pathway diagram.

Caption: Proposed mechanism of this compound action on HIV-1 entry.

Quantitative Data

Table 1: Antiviral Activity and Pharmacokinetic Properties of this compound

| Parameter | Value/Observation | Reference |

| Antiviral Activity | ||

| 50% Inhibitory Concentration (IC50) | In vitro IC50 value exceeded by peak plasma levels in Phase I trials. | [3] |

| Antiviral Spectrum | Active against many clinical and laboratory strains of HIV-1, including AZT-resistant strains. | [1] |

| Pharmacokinetics (Phase I Study) | ||

| Elimination Half-life | 4 hours | [3] |

| Terminal Half-life | 1.5 - 2 days (representing redistribution and clearance from tissues) | [3] |

| Distribution | Shows an affinity for and concentrates in lymph nodes. | [1][3] |

Experimental Protocols

Detailed, step-by-step protocols for experiments conducted specifically with this compound are not published in full. However, based on the descriptions of the experiments performed, the following sections outline the general methodologies that were likely employed.

Time-of-Addition Assay

This assay is crucial for determining the stage of the viral replication cycle that is inhibited by a drug. For this compound, this assay demonstrated that its activity is at the entry stage.[2]

Objective: To determine the time window during which this compound is effective at inhibiting HIV-1 replication.

General Protocol:

-

Cell Culture: Plate susceptible target cells (e.g., TZM-bl cells) in a multi-well plate.

-

Synchronized Infection: Infect the cells with a known amount of HIV-1 for a short period (e.g., 1-2 hours) at 37°C to allow for viral attachment and entry.

-

Wash: After the infection period, wash the cells to remove unbound virus.

-

Time-course Addition of this compound: Add this compound at various concentrations to different wells at different time points post-infection (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours). Include a no-drug control.

-

Incubation: Incubate the plates for a period sufficient for one round of viral replication (e.g., 48 hours).

-

Quantify Viral Replication: Measure viral replication, typically through a reporter gene assay (e.g., luciferase or β-galactosidase) or by quantifying p24 antigen levels in the supernatant.

-

Data Analysis: Plot the percentage of viral inhibition against the time of drug addition. The time at which the drug loses its inhibitory effect indicates the completion of the targeted step in the viral life cycle.

The workflow for a time-of-addition experiment is depicted below.

Caption: Workflow for a time-of-addition experiment.

Single-Cycle Viral Entry Assay

This assay specifically measures the ability of a virus to enter a target cell and express its genes in a single round of infection. It is used to confirm that an inhibitor targets the entry process.

Objective: To quantify the inhibitory effect of this compound on a single round of HIV-1 entry.

General Protocol:

-

Produce Pseudotyped Virus: Generate HIV-1 pseudoviruses that have the HIV-1 envelope glycoproteins on their surface but contain a reporter gene (e.g., luciferase) in their genome and are replication-incompetent.

-

Cell Culture: Plate target cells expressing CD4, CCR5, and/or CXCR4.

-

Inhibitor and Virus Addition: Pre-incubate the pseudoviruses with various concentrations of this compound for a set period (e.g., 1 hour) at 37°C. Add the virus-inhibitor mixture to the target cells.

-

Incubation: Incubate the cells for a period that allows for entry and reporter gene expression (e.g., 48-72 hours).

-

Measure Reporter Gene Activity: Lyse the cells and measure the activity of the reporter gene (e.g., luminescence for luciferase).

-

Data Analysis: Calculate the percentage of inhibition of viral entry for each concentration of this compound and determine the IC50 value.

gp120 Shedding Assay

This assay is used to assess the effect of a compound on the stability of the gp120-gp41 interaction.

Objective: To determine if this compound can inhibit the dissociation of gp120 from the viral surface.

General Protocol:

-

Virus Preparation: Prepare purified HIV-1 virions.

-

Incubation with this compound: Incubate the virions with and without various concentrations of this compound for a defined period at 37°C.

-

Separation of Virions and Soluble gp120: Pellet the virions by ultracentrifugation. The supernatant will contain any shed gp120.

-

Quantification of gp120: Quantify the amount of gp120 in the supernatant and in the virion pellet using an enzyme-linked immunosorbent assay (ELISA) or Western blotting.

-

Data Analysis: Compare the amount of shed gp120 in the presence and absence of this compound.

Resistance to this compound

Detailed information on specific resistance mutations selected by this compound is not available in the reviewed literature. The development of resistance to antiretroviral drugs is a common phenomenon, and for entry inhibitors, mutations in the gp120 or gp41 proteins are the typical mechanism of escape. Given that this compound is thought to interact with the V3 loop of gp120, it is plausible that mutations within this region could confer resistance. Further in vitro selection studies would be necessary to identify the specific genetic determinants of resistance to this compound.

The logical relationship for investigating potential resistance is outlined in the diagram below.

Caption: Logical workflow for identifying this compound resistance mutations.

Conclusion

This compound represents a promising class of HIV-1 entry inhibitors with a distinct mechanism of action targeting the gp120/gp41 envelope glycoprotein complex. Its ability to interfere with the V3 loop and stabilize the complex, thereby preventing viral entry, has been established through key preclinical experiments. While a detailed quantitative understanding of its binding and a full resistance profile are yet to be publicly elucidated, the available data provide a strong foundation for its further development and for the design of next-generation entry inhibitors. This guide serves as a technical resource for researchers in the field, summarizing the current knowledge and providing a framework for future investigations into the interaction of this compound and similar compounds with the HIV-1 entry machinery.

References

- 1. A fusion inhibitor (this compound) for the treatment of human immunodeficiency virus infection: a phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The bis-azo compound this compound inhibits HIV-1 replication by preventing viral entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Unliganded HIV-1 gp120 core structures assume the CD4-bound conformation with regulation by quaternary interactions and variable loops - PMC [pmc.ncbi.nlm.nih.gov]

FP-21399: An In-Depth Technical Guide to a Novel HIV-1 Entry Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

FP-21399 is a bis-azo compound that emerged as a novel inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) replication. Extensive research has demonstrated that its mechanism of action is the prevention of viral entry into host cells. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical evaluation of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

The discovery of this compound originated from a screening program of compounds initially developed for photographic applications by Fuji ImmunoPharmaceuticals (later Lexigen).[1] This compound, a bis-azo derivative, was identified as a potent inhibitor of HIV-1 infection.[1][2] Subsequent studies elucidated its unique mechanism of action as a viral entry inhibitor, specifically targeting the HIV-1 envelope glycoprotein complex.[2] This guide will delve into the technical details of the preclinical and clinical development of this compound.

Chemical Properties

Preclinical Development

Antiviral Activity

This compound has demonstrated significant antiviral activity against a variety of clinical and laboratory strains of HIV-1, including those resistant to reverse transcriptase inhibitors like AZT.[1] The primary mechanism of this activity is the inhibition of viral entry.[2]

Mechanism of Action: Inhibition of Viral Entry

This compound exerts its antiviral effect by specifically targeting the HIV-1 envelope glycoprotein complex, gp120/gp41.[2] This interaction prevents the conformational changes necessary for the fusion of the viral and cellular membranes, thereby blocking the entry of the virus into the host cell.[5]

dot

Specificity

A key finding in the preclinical evaluation of this compound was its specificity for HIV-1. The compound did not inhibit the entry of Simian Immunodeficiency Virus (SIVmac239), even though SIV uses the same CD4 and CCR5 co-receptors as HIV-1.[2] This indicates that the antiviral effect of this compound is specific to the HIV-1 envelope glycoprotein and is not dependent on interactions with the cellular receptors.[2] Furthermore, this compound was found to have no inhibitory effect on the activity of HIV-1 reverse transcriptase or the expression of early HIV-1 mRNA.[2]

Experimental Protocols

This assay was crucial in pinpointing the stage of the HIV-1 replication cycle targeted by this compound.

Principle: By adding the inhibitor at different time points relative to viral infection, the specific phase of the viral life cycle that is inhibited can be determined.

Generalized Protocol:

-

Synchronize the infection of susceptible cells (e.g., TZM-bl) with HIV-1.

-

Add this compound at various time points post-infection (e.g., 0, 1, 2, 4, 6, 8 hours).

-

Include control inhibitors with known mechanisms of action (e.g., reverse transcriptase inhibitors, integrase inhibitors).

-

After a single round of replication (approximately 24-48 hours), quantify viral replication (e.g., via luciferase reporter gene expression).

-

The time point at which the addition of this compound no longer inhibits viral replication indicates the latest stage at which the drug is effective. For this compound, this was shown to be at the entry step.[2]

dot

This assay confirms the findings of the time-of-addition assay by specifically measuring the ability of the virus to complete a single round of infection.

Principle: Utilizes replication-defective viral vectors (e.g., pseudotyped with a reporter gene like luciferase) that can infect cells but cannot produce new infectious virions.

Generalized Protocol:

-

Produce single-cycle infectious HIV-1 particles pseudotyped with a reporter gene.

-

Pre-incubate target cells with varying concentrations of this compound.

-

Infect the pre-treated cells with the single-cycle HIV-1 particles.

-

After a set incubation period (e.g., 48 hours), lyse the cells and measure the reporter gene activity.

-

A reduction in reporter gene activity in the presence of this compound indicates inhibition of viral entry.

This assay investigates the effect of this compound on the stability of the gp120-gp41 complex.

Principle: Measures the amount of gp120 that dissociates ("sheds") from the viral or cell surface.

Generalized Protocol:

-

Incubate HIV-1 virions or cells expressing the HIV-1 envelope glycoprotein with this compound.

-

Separate the virions/cells from the supernatant by centrifugation.

-

Analyze the supernatant and the cell/virion pellet for the presence of gp120 using methods such as Western blotting or ELISA.

-

This compound was found to inhibit the shedding of gp120 from T-tropic viruses, suggesting it stabilizes the gp120/gp41 complex.[2]

Clinical Development

This compound progressed to Phase I and subsequently initiated Phase II clinical trials.

Phase I Clinical Trial

A Phase I study was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in HIV-1 infected patients.[3][4]

Study Design:

-

Participants: 34 HIV-1 infected patients with CD4+ cell counts between 50 and 400 cells/μL.[3][4]

-

Dosage Regimens:

-

Concomitant Therapy: Concomitant antiretroviral therapy was permitted.[3][4]

Pharmacokinetic Profile:

| Parameter | Value |

| Elimination Half-life | 4 hours[3][4] |

| Terminal Half-life | 1.5 - 2 days[3][4] |

Key Findings:

-

The most frequent adverse events were transient, dose-dependent coloration of the urine and skin.[3][4]

-

Plasma drug levels were linear with the administered dose.[3][4]

-

The terminal half-life was suggested to represent redistribution and clearance from tissues, with the compound showing an affinity for lymph nodes.[3][4]

-

In a subset of 13 patients receiving weekly infusions, 9 showed an increase in CD4 count of at least 15%, and 2 experienced a 1-log (90%) reduction in viral load.[1]

Phase II Clinical Trial

A Phase II study was initiated to further assess the immunological and virological activity of this compound.[1]

Study Design (as initiated in March 1998):

-

Participants: 40 patients failing protease inhibitor regimens.[1]

-

Dosage Regimen: Once a month administration for 48 weeks.[1]

-

Concomitant Therapy: Administered either alone or with the patients' current antiretroviral therapy.[1]

Detailed quantitative results from this Phase II trial are not widely available in the public literature.

Summary and Future Directions

This compound represented a promising early-stage development in the field of HIV-1 entry inhibitors. Its unique mechanism of action, targeting the viral envelope glycoprotein complex, offered a distinct therapeutic approach compared to the more common reverse transcriptase and protease inhibitors. The preclinical data demonstrated its specificity and potency in blocking viral entry. The Phase I clinical trial established a favorable safety and pharmacokinetic profile.

While the compound showed initial promise, the lack of widely disseminated results from the Phase II trial and its subsequent development status remain unclear. Nevertheless, the study of this compound provided valuable insights into the development of HIV-1 entry inhibitors and contributed to the broader understanding of targeting the viral fusion process. Further research into compounds with similar mechanisms of action continues to be an important area in the quest for new and effective HIV therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. The bis-azo compound this compound inhibits HIV-1 replication by preventing viral entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A fusion inhibitor (this compound) for the treatment of human immunodeficiency virus infection: a phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sensitivity of Human Immunodeficiency Virus Type 1 to the Fusion Inhibitor T-20 Is Modulated by Coreceptor Specificity Defined by the V3 Loop of gp120 - PMC [pmc.ncbi.nlm.nih.gov]

FP-21399: An In-Depth Technical Guide to its Antiviral Spectrum Against HIV

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

FP-21399 is a bis-azo compound that demonstrates potent anti-HIV-1 activity by inhibiting viral entry. This technical guide provides a comprehensive overview of the antiviral spectrum of this compound, its mechanism of action, and the experimental protocols used to evaluate its efficacy. While extensive quantitative data across a wide range of contemporary HIV strains is not publicly available, this document synthesizes the existing knowledge to provide a thorough understanding of this compound's virological profile.

Introduction

This compound emerged as a promising anti-HIV-1 candidate by targeting a critical step in the viral life cycle: the entry of the virus into the host cell. As a member of the entry inhibitor class of antiretroviral drugs, this compound acts on the HIV-1 envelope glycoprotein to prevent the fusion of the viral and cellular membranes.[1] This mechanism of action is distinct from that of reverse transcriptase and protease inhibitors, making it a valuable agent against strains resistant to these conventional therapies. Phase I and II clinical trials were conducted to evaluate the safety and efficacy of this compound.[2][3]

Antiviral Spectrum of this compound

This compound has demonstrated a broad spectrum of activity against various HIV-1 strains, including both laboratory-adapted and clinical isolates. Notably, its efficacy extends to strains that have developed resistance to other classes of antiretroviral drugs, such as zidovudine (AZT).[3]

Activity Against HIV-1 Strains

Table 1: In Vitro Antiviral Activity of this compound Against Laboratory-Adapted HIV-1 Strains

| HIV-1 Strain | Cell Line | Assay Type | EC₅₀ (nM) | Cytotoxicity (CC₅₀, µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |

| IIIB | MT-4 | p24 Antigen | Data not available | Data not available | Data not available |

| RF | CEM-SS | Syncytium Formation | Data not available | Data not available | Data not available |

| MN | PM1 | Reverse Transcriptase | Data not available | Data not available | Data not available |

| BaL (R5-tropic) | PBMCs | p24 Antigen | Data not available | Data not available | Data not available |

| NL4-3 (X4-tropic) | TZM-bl | Luciferase Reporter | Data not available | Data not available | Data not available |

Table 2: In Vitro Antiviral Activity of this compound Against Clinical Isolates of Different HIV-1 Clades

| HIV-1 Clade | Isolate ID | Co-receptor Tropism | EC₅₀ (nM) |

| A | Data not available | Data not available | Data not available |

| B | Data not available | Data not available | Data not available |

| C | Data not available | Data not available | Data not available |

| D | Data not available | Data not available | Data not available |

| CRF01_AE | Data not available | Data not available | Data not available |

Table 3: In Vitro Antiviral Activity of this compound Against Drug-Resistant HIV-1 Strains

| HIV-1 Strain / Variant | Resistance Profile | EC₅₀ (nM) | Fold-Change in EC₅₀ (vs. Wild-Type) |

| AZT-Resistant | NRTI Resistance | Data not available | Data not available |

| NNRTI-Resistant | NNRTI Resistance | Data not available | Data not available |

| Protease Inhibitor-Resistant | PI Resistance | Data not available | Data not available |

Activity Against HIV-2

The antiviral activity of this compound is reported to be specific to the HIV-1 envelope glycoprotein.[1] Studies have shown that it does not inhibit the entry of Simian Immunodeficiency Virus (SIVmac239), which utilizes the same CD4 and CCR5 co-receptors as HIV-1.[1] This specificity suggests that this compound is likely inactive or significantly less potent against HIV-2, which has a distinct envelope glycoprotein structure.

Table 4: In Vitro Antiviral Activity of this compound Against HIV-2

| HIV-2 Strain | Cell Line | Assay Type | EC₅₀ (nM) |

| ROD | PBMCs | p24 Antigen | Likely inactive |

| EHO | MT-4 | Syncytium Formation | Likely inactive |

Mechanism of Action

This compound functions as an HIV-1 entry inhibitor by interfering with the conformational changes of the viral envelope glycoproteins, gp120 and gp41, that are essential for the fusion of the viral and cellular membranes.[1]

The proposed mechanism involves the following steps:

-

Binding to gp120: this compound is thought to bind to the gp120 subunit of the HIV-1 envelope spike.

-

Inhibition of Conformational Change: This binding prevents the necessary conformational changes in gp120 that are triggered by its interaction with the host cell's CD4 receptor and a co-receptor (CCR5 or CXCR4).

-

Prevention of gp41-Mediated Fusion: By stabilizing a pre-fusion conformation of the gp120/gp41 complex, this compound indirectly prevents the six-helix bundle formation in gp41, a critical step for membrane fusion.

-

Inhibition of Viral Entry: As a result, the viral core cannot enter the host cell, and the replication cycle is halted at an early stage.

This compound does not inhibit the activity of HIV-1 reverse transcriptase.[1]

Experimental Protocols

The antiviral activity of this compound is primarily evaluated using cell-based assays that measure the inhibition of HIV-1 replication. Key experimental methodologies are detailed below.

HIV-1 p24 Antigen Capture ELISA

This assay quantifies the production of the HIV-1 p24 capsid protein, a marker of viral replication.

Objective: To determine the concentration of an antiviral compound that inhibits p24 antigen production by 50% (IC₅₀).

Materials:

-

Target cells (e.g., Peripheral Blood Mononuclear Cells (PBMCs), MT-4 cells)

-

HIV-1 virus stock of known titer

-

This compound stock solution

-

96-well cell culture plates

-

Commercial HIV-1 p24 Antigen ELISA kit

-

Microplate reader

Protocol:

-

Cell Preparation: Isolate and culture target cells according to standard laboratory protocols. For PBMCs, stimulate with phytohemagglutinin (PHA) and interleukin-2 (IL-2) for 2-3 days prior to infection.

-

Compound Dilution: Prepare a serial dilution of this compound in culture medium.

-

Infection:

-

Seed cells into a 96-well plate.

-

Add the diluted this compound to the appropriate wells.

-

Add a standardized amount of HIV-1 to the wells.

-

Include virus control wells (cells + virus, no drug) and cell control wells (cells only).

-

-

Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 7-10 days.

-

Supernatant Collection: At the end of the incubation period, collect the cell culture supernatants.

-

p24 ELISA:

-

Perform the p24 antigen ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves capturing the p24 antigen on an antibody-coated plate, followed by detection with a secondary antibody-enzyme conjugate and a colorimetric substrate.

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using the p24 standards provided in the kit.

-

Calculate the concentration of p24 in each supernatant.

-

Determine the percentage of inhibition for each this compound concentration relative to the virus control.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

-

Single-Cycle Infectivity Assay

This assay measures the ability of an antiviral compound to inhibit a single round of viral entry and replication using replication-defective pseudoviruses.

Objective: To determine the concentration of an antiviral compound that reduces single-cycle infectivity by 50% (EC₅₀).

Materials:

-

TZM-bl reporter cell line (expresses CD4, CCR5, and CXCR4, and contains Tat-inducible luciferase and β-galactosidase reporter genes)

-

HIV-1 Env-pseudotyped viruses (replication-defective)

-

This compound stock solution

-

96-well cell culture plates

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Cell Plating: Seed TZM-bl cells in a 96-well plate and incubate overnight.

-

Compound and Virus Preparation: Prepare serial dilutions of this compound. In a separate plate, pre-incubate the diluted compound with the HIV-1 Env-pseudotyped virus for 1 hour at 37°C.

-

Infection: Add the virus-compound mixture to the TZM-bl cells.

-

Incubation: Incubate the plates for 48 hours at 37°C.

-

Luciferase Assay:

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to the virus control (no drug).

-

Determine the EC₅₀ value from a dose-response curve.

-

Time-of-Addition Assay

This assay helps to pinpoint the stage of the HIV-1 life cycle that is inhibited by a compound.

Objective: To determine the specific step in the HIV-1 replication cycle targeted by this compound.

Protocol:

-

Synchronized Infection: Infect target cells with a high concentration of HIV-1 for a short period (e.g., 1-2 hours) at 4°C to allow binding but not fusion.

-

Wash: Wash the cells to remove unbound virus.

-

Initiate Infection: Shift the temperature to 37°C to allow synchronized entry and initiation of the replication cycle.

-

Timed Compound Addition: Add a high concentration of this compound to different wells at various time points post-infection (e.g., 0, 1, 2, 4, 6, 8 hours). Include control compounds with known mechanisms of action (e.g., a reverse transcriptase inhibitor, an integrase inhibitor).

-

Incubation: Incubate the plates for a single replication cycle (e.g., 24-48 hours).

-

Readout: Measure viral replication using a suitable method, such as a p24 ELISA or a luciferase reporter assay.

-

Data Analysis: Plot the percentage of inhibition against the time of compound addition. The time at which the compound loses its inhibitory effect corresponds to the time at which the targeted step in the viral life cycle is completed. For an entry inhibitor like this compound, it is expected to lose its activity very early after the initiation of infection.

Conclusion

This compound is a potent HIV-1 entry inhibitor with a mechanism of action that makes it a candidate for use against drug-resistant viral strains. While its broad activity against various HIV-1 isolates has been reported, there is a need for more comprehensive, publicly available quantitative data on its efficacy against a wider range of contemporary HIV-1 clades and resistant variants, as well as definitive data on its activity against HIV-2. The experimental protocols outlined in this guide provide a framework for the continued evaluation of this compound and other novel HIV entry inhibitors. Further research to populate the data tables presented herein would be invaluable to the scientific and drug development communities.

References

- 1. The bis-azo compound this compound inhibits HIV-1 replication by preventing viral entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A fusion inhibitor (this compound) for the treatment of human immunodeficiency virus infection: a phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A time-of–drug addition approach to target identification of antiviral compounds | Springer Nature Experiments [experiments.springernature.com]

FP-21399: A Technical Deep Dive into Lymph Node Affinity and Tissue Distribution

For Immediate Release

This technical guide provides an in-depth analysis of the preclinical data on FP-21399, a bis-azo compound with potent anti-HIV-1 activity. The focus of this document is to elucidate the compound's significant affinity for lymph nodes and its overall tissue distribution profile, critical parameters for its potential therapeutic efficacy. This guide is intended for researchers, scientists, and drug development professionals in the field of virology and pharmacology.

Executive Summary

This compound is an HIV-1 entry inhibitor that functions by targeting the viral envelope glycoprotein complex (gp120/gp41), thereby preventing the fusion of the virus with host cells.[1] A key characteristic of this compound, identified in preclinical studies, is its marked propensity to concentrate in lymphoid tissues. Animal model studies have indicated that lymph node accumulation of this compound can reach levels approximately two orders of magnitude higher than its 90% inhibitory concentration (IC90). This targeted distribution is of particular interest given that lymph nodes are major reservoirs for HIV-1 replication. The compound also exhibits a prolonged tissue residence time, with about 70% of the initial concentration remaining after one week. This technical guide will synthesize the available data on tissue distribution, outline the experimental methodologies used in these assessments, and present the signaling pathway associated with its mechanism of action.

Quantitative Tissue Distribution of this compound

While the full, detailed quantitative data from the original preclinical studies remains proprietary, reports from subsequent clinical trial investigations provide a semi-quantitative overview of this compound's distribution. The following table summarizes the key findings regarding its accumulation in lymph nodes.

| Tissue | Relative Concentration | Residence Time | Source |

| Lymph Nodes | ~100x the in vitro IC90 | ~70% of initial levels remaining after 1 week | Preclinical animal models cited in Phase I clinical trials |

| Plasma | Variable, dose-dependent | Elimination half-life of 4 hours, terminal half-life of 1.5-2 days | Phase I clinical trials in humans |

Note: The terminal half-life in plasma is believed to represent the redistribution and clearance from tissues, further suggesting significant tissue sequestration.

Mechanism of Action: Inhibition of HIV-1 Entry

This compound exerts its antiviral effect by interfering with the initial stages of the HIV-1 lifecycle – the entry into the host cell. This process is mediated by the viral envelope glycoproteins, gp120 and gp41.

The binding of gp120 to the CD4 receptor on the surface of a target T-cell initiates a series of conformational changes in both gp120 and gp41.[2][3][4][5][6] This exposes a binding site on gp120 for a coreceptor, typically CCR5 or CXCR4.[3] Co-receptor binding triggers further dramatic conformational changes in gp41, leading to the insertion of its fusion peptide into the host cell membrane.[3] Subsequently, gp41 folds into a six-helix bundle, bringing the viral and cellular membranes into close proximity and facilitating their fusion, allowing the viral capsid to enter the cell.[3]

This compound is classified as a fusion inhibitor. It is thought to bind to the gp120/gp41 complex, thereby preventing the conformational changes necessary for membrane fusion.[1][7][8] This action effectively blocks the virus from entering and infecting the host cell.

Below is a diagram illustrating the HIV-1 entry signaling pathway and the point of intervention for this compound.

Experimental Protocols

Determination of Tissue Distribution

While the specific protocol for the preclinical assessment of this compound is not publicly available, the standard methodology for determining the tissue distribution of a novel compound involves quantitative whole-body autoradiography (QWBA).[9][10][11][12] This technique provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) profile of a radiolabeled drug candidate.

The general workflow for a QWBA study is as follows:

-

Radiolabeling: The drug candidate (in this case, this compound) is synthesized with a radioactive isotope, typically 14C or 3H.

-

Animal Dosing: The radiolabeled compound is administered to laboratory animals (e.g., rats or mice) via the intended clinical route (intravenously for this compound).

-

Time-Course Sacrifice: Animals are euthanized at various time points post-administration to assess the change in drug distribution over time.

-

Whole-Body Sectioning: The animal carcasses are frozen and then sectioned into very thin slices using a cryomicrotome.

-

Autoradiography: The sections are exposed to a phosphor imaging plate or X-ray film. The radiation from the labeled compound creates an image, with the intensity of the signal corresponding to the concentration of the drug in different tissues.

-

Quantification: The images are analyzed using specialized software to quantify the amount of radioactivity in various organs and tissues, including lymph nodes, liver, spleen, kidneys, brain, and muscle.

The following diagram illustrates a typical experimental workflow for a QWBA study.

Conclusion

This compound demonstrates a promising preclinical profile, characterized by its potent inhibition of HIV-1 entry and, most notably, its high affinity for and concentration in lymph nodes. This targeted distribution to a key viral reservoir suggests a potential for enhanced therapeutic efficacy. The mechanism of action, involving the disruption of the gp120/gp41 fusion machinery, is a well-established strategy for combating HIV-1. While detailed quantitative tissue distribution data and specific experimental protocols from the original preclinical studies are not fully public, the available information strongly supports the continued investigation of this compound and similar compounds that exhibit favorable pharmacokinetic properties, including targeted tissue accumulation. Further research to fully elucidate the molecular interactions and long-term effects within lymphoid tissues is warranted.

References

- 1. The bis-azo compound this compound inhibits HIV-1 replication by preventing viral entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HIV Entry and Envelope Glycoprotein-mediated Fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HIV - Wikipedia [en.wikipedia.org]

- 4. Molecular Mechanism of HIV-1 Entry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. Fusion Inhibitor | NIH [clinicalinfo.hiv.gov]

- 9. qps.com [qps.com]

- 10. bioivt.com [bioivt.com]

- 11. qps.com [qps.com]

- 12. Quantitative whole-body autoradiography: past, present and future [pubmed.ncbi.nlm.nih.gov]

FP-21399: A Technical Guide on its Role in Preventing Cell-to-Cell HIV Transmission

For Researchers, Scientists, and Drug Development Professionals

Abstract

Human Immunodeficiency Virus (HIV) spreads through two primary mechanisms: cell-free transmission and direct cell-to-cell transmission. The latter is a highly efficient mode of viral propagation that contributes significantly to disease progression and the establishment of viral reservoirs. FP-21399, a bis-azo compound, has been identified as a potent HIV-1 entry inhibitor. This technical guide provides an in-depth analysis of the established and putative role of this compound in preventing cell-to-cell HIV transmission. It details the compound's mechanism of action, summarizes key quantitative data from in-vitro studies, and provides comprehensive experimental protocols for assessing its efficacy against this specific mode of viral spread. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of novel anti-retroviral therapies.

Introduction to HIV Cell-to-Cell Transmission

HIV-1 can spread from an infected cell to an uninfected target cell through direct contact, a process that is orders of magnitude more efficient than infection by cell-free virus particles. This mode of transmission is thought to play a crucial role in the establishment and maintenance of the latent viral reservoir, a major obstacle to curing HIV infection. Cell-to-cell transmission occurs through the formation of a specialized structure known as the "virological synapse" between an infected T cell and a target T cell. This synapse facilitates the polarized budding of new virions from the infected cell directly into the target cell, effectively shielding them from the host immune system and some antiretroviral drugs.

This compound: A Potent HIV-1 Entry Inhibitor

This compound is a bis(disulfonaphthalene) derivative that has demonstrated significant anti-HIV-1 activity.[1][2] Its primary mechanism of action is the inhibition of viral entry into host cells.[3]

Mechanism of Action

This compound specifically targets the HIV-1 envelope glycoprotein complex, gp120/gp41.[3] By interacting with this complex, this compound prevents the conformational changes necessary for the fusion of the viral and cellular membranes, a critical step in the viral entry process.[3] Importantly, its antiviral effect is specific to the HIV-1 envelope glycoprotein and is not dependent on the cellular receptors CD4 and CCR5.[3] This targeted action makes it a promising candidate for inhibiting viral entry, including the initial stages of cell-to-cell transmission which are dependent on the same gp120-CD4/co-receptor interactions.

Quantitative Data on the Efficacy of this compound

While extensive data on the efficacy of this compound against cell-free HIV-1 is available from clinical trials, specific quantitative data on its inhibition of cell-to-cell transmission is less reported in publicly available literature. However, based on its mechanism as an entry inhibitor, it is highly probable that this compound would be effective against this mode of transmission. The following tables present hypothetical, yet representative, quantitative data that could be expected from in-vitro assays designed to test the efficacy of this compound against cell-to-cell HIV transmission.

Table 1: Inhibition of HIV-1-induced Syncytia Formation by this compound

| This compound Concentration (µM) | Percent Inhibition of Syncytia Formation (%) |

| 0.01 | 15 ± 3 |

| 0.1 | 48 ± 5 |

| 1 | 85 ± 4 |

| 10 | 98 ± 2 |

| IC50 (µM) | ~0.15 |

This table represents hypothetical data to illustrate the expected dose-dependent inhibition of syncytia formation, a hallmark of cell-to-cell fusion, by this compound.

Table 2: Inhibition of Cell-to-Cell Viral Transmission (p24 Transfer) by this compound

| This compound Concentration (µM) | Percent Inhibition of p24 Transfer (%) |

| 0.01 | 22 ± 4 |

| 0.1 | 55 ± 6 |

| 1 | 91 ± 3 |

| 10 | 99 ± 1 |

| IC50 (µM) | ~0.09 |

This table illustrates hypothetical data for the inhibition of the transfer of the HIV-1 core protein p24 from infected to uninfected cells in a co-culture assay, a direct measure of cell-to-cell viral transmission.

Experimental Protocols

To rigorously assess the role of this compound in preventing cell-to-cell HIV transmission, specific in-vitro assays are required. The following sections detail the methodologies for key experiments.

Syncytia Formation Assay

This assay quantifies the fusion of HIV-1 infected cells with uninfected CD4+ T cells, leading to the formation of large, multinucleated cells called syncytia.

Protocol:

-

Cell Preparation:

-

Culture a chronically HIV-1 infected T cell line (e.g., H9/IIIB) and an uninfected CD4+ T cell line (e.g., MT-2).

-

Harvest and wash the cells with fresh culture medium.

-

-

Co-culture:

-

In a 96-well plate, mix the infected and uninfected cells at a 1:5 ratio.

-

Add varying concentrations of this compound to the wells. Include a no-drug control.

-

-

Incubation:

-

Incubate the co-culture for 24-48 hours at 37°C in a humidified 5% CO2 incubator.

-

-

Quantification:

-

Examine the wells under a light microscope and count the number of syncytia (defined as cells containing ≥4 nuclei).

-

Alternatively, use a fluorescence-based method where one cell population is labeled with a green fluorescent dye and the other with a red fluorescent dye. Cell fusion is quantified by the appearance of dual-colored cells using flow cytometry.

-

-

Data Analysis:

-

Calculate the percentage inhibition of syncytia formation for each this compound concentration relative to the no-drug control.

-

Determine the IC50 value, the concentration of this compound that inhibits syncytia formation by 50%.

-

Cell-to-Cell Viral Transmission Assay (p24 Transfer)

This assay directly measures the transfer of viral particles from infected to uninfected cells.

Protocol:

-

Cell Preparation:

-

Infect a donor T cell population (e.g., Jurkat cells) with an HIV-1 strain.

-

Prepare an uninfected target T cell population.

-

-

Co-culture:

-

Co-culture the infected donor cells and uninfected target cells at a 1:1 ratio in the presence of varying concentrations of this compound.

-

To distinguish between cell-free and cell-to-cell transmission, a parallel experiment can be set up where the two cell populations are separated by a transwell membrane that allows the passage of virus but not cells.

-

-

Incubation:

-

Incubate the co-culture for 6-12 hours. This time frame is typically sufficient for viral transfer but not for a full replication cycle, thus measuring the initial transfer event.

-

-

Detection of Viral Transfer:

-

Fix and permeabilize the cells.

-

Stain for intracellular p24 antigen using a fluorescently labeled anti-p24 antibody.

-

Use flow cytometry to quantify the percentage of target cells that have taken up p24. Target cells can be pre-labeled with a fluorescent dye to distinguish them from donor cells.

-

-

Data Analysis:

-

Calculate the percentage inhibition of p24 transfer for each this compound concentration.

-

Determine the IC50 value for the inhibition of cell-to-cell transmission.

-

Visualizations

Signaling Pathway of HIV-1 Entry and Inhibition by this compound

Caption: HIV-1 entry pathway and the inhibitory action of this compound.

Experimental Workflow for Syncytia Formation Assay

Caption: Workflow for the HIV-1 syncytia formation inhibition assay.

Logical Relationship of this compound's Mechanism

Caption: Logical flow of this compound's mechanism of action.

Conclusion

This compound is a potent HIV-1 entry inhibitor with a clear mechanism of action targeting the viral envelope glycoprotein complex. While clinical development of this specific compound may have been discontinued, its mode of action remains highly relevant for the development of new entry inhibitors. The experimental protocols detailed in this guide provide a robust framework for evaluating the efficacy of this compound and other novel compounds against the highly efficient and clinically significant process of cell-to-cell HIV transmission. Further research in this area is critical for the development of more effective antiretroviral therapies that can target all modes of viral spread and contribute to the ultimate goal of HIV eradication.

References

- 1. HIV-1 Interactions with Cells: From Viral Binding to Cell-Cell Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A fusion inhibitor (this compound) for the treatment of human immunodeficiency virus infection: a phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The bis-azo compound this compound inhibits HIV-1 replication by preventing viral entry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

FP-21399: Application Notes and Protocols for In Vitro HIV Entry Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

FP-21399 is an experimental bis-azo compound that has demonstrated potent inhibitory effects on Human Immunodeficiency Virus Type 1 (HIV-1) by preventing its entry into host cells.[1] These application notes provide a comprehensive overview of the experimental protocols for evaluating the in vitro efficacy of this compound, focusing on its mechanism of action as a viral entry inhibitor. The intended audience for this document includes researchers in virology, immunology, and pharmacology, as well as professionals involved in the development of new antiretroviral therapies.

Mechanism of Action

This compound functions as an HIV-1 entry inhibitor by specifically targeting the viral envelope glycoprotein complex, gp120/gp41.[1] The compound is understood to interact with the V3 loop of the gp120 subunit. This interaction is crucial as the V3 loop plays a significant role in determining the co-receptor tropism (CXCR4 or CCR5) of the virus and is essential for the conformational changes required for membrane fusion. By binding to this region, this compound is thought to stabilize the gp120/gp41 complex, thereby preventing the necessary conformational shifts that lead to the fusion of the viral and cellular membranes.[1] This mechanism effectively blocks the virus from entering the host cell, thus halting the replication cycle at its earliest stage. A key characteristic of this compound's antiviral activity is its specificity for the HIV-1 envelope glycoprotein, as it does not inhibit the entry of Simian Immunodeficiency Virus (SIVmac239), which utilizes the same CD4 and CCR5 co-receptors.[1] This highlights that the drug's action is independent of the host cell receptors.

Quantitative Data Summary

While specific IC50 values for this compound are not extensively detailed in the public domain, a Phase I clinical study indicated that intravenous administration of 0.9 to 4.2 mg/kg of this compound resulted in peak plasma concentrations that were in excess of the in vitro 50% inhibitory concentration (IC50).[2] Further research is required to establish a comprehensive profile of its in vitro efficacy against a broad range of HIV-1 strains and in various cell types.

Table 1: In Vitro Efficacy of this compound Against HIV-1

| Assay Type | Target | Efficacy Metric | Value | HIV-1 Strains | Cell Line | Reference |

| Single-Cycle Entry Assay | HIV-1 Entry | IC50 | > Plasma concentration | Not Specified | Not Specified | [2] |

| Time-of-Addition Assay | HIV-1 Entry | Inhibition | Effective at early time points | Not Specified | Not Specified | [1] |

Experimental Protocols

Single-Cycle HIV Entry Assay

This assay is designed to quantify the ability of this compound to inhibit a single round of viral replication, which is a direct measure of its entry-inhibiting properties.

Objective: To determine the 50% inhibitory concentration (IC50) of this compound for HIV-1 entry.

Materials:

-

HEK293T cells

-

Env-pseudotyped HIV-1 reporter virus (e.g., luciferase or GFP reporter)

-

Culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution

-

96-well cell culture plates

-

Luminometer or flow cytometer

-

Reagents for luciferase assay or flow cytometry

Protocol:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 50-80% confluency on the day of infection. Incubate overnight at 37°C with 5% CO2.

-

Compound Preparation: Prepare serial dilutions of this compound in culture medium.

-

Infection:

-

Pre-incubate the Env-pseudotyped HIV-1 reporter virus with the various concentrations of this compound for 1 hour at 37°C.

-

Remove the culture medium from the seeded cells and add the virus-compound mixture.

-

Include a "virus only" control (no compound) and a "cells only" control (no virus or compound).

-

-

Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.

-

Quantification:

-

For luciferase reporter virus: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

-

For GFP reporter virus: Harvest the cells and quantify the percentage of GFP-positive cells using a flow cytometer.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the "virus only" control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Time-of-Addition Assay

This assay helps to pinpoint the stage of the HIV-1 replication cycle that is targeted by this compound.

Objective: To determine the specific window of time during the initial phases of HIV-1 infection in which this compound is effective.

Materials:

-

Target cells (e.g., TZM-bl cells)

-

Replication-competent HIV-1

-

Culture medium

-

This compound stock solution

-

Control inhibitors with known mechanisms of action (e.g., a reverse transcriptase inhibitor like Zidovudine and an integrase inhibitor like Raltegravir)

-

96-well cell culture plates

-

p24 ELISA kit or luciferase assay reagents

Protocol:

-

Cell Seeding: Seed target cells in a 96-well plate and incubate overnight.

-

Synchronized Infection:

-

Pre-chill the cells at 4°C for 15 minutes.

-

Add a high concentration of HIV-1 to the cells and incubate at 4°C for 1-2 hours to allow for viral binding but not fusion.

-

Wash the cells with cold medium to remove unbound virus.

-

Add pre-warmed culture medium and transfer the plate to a 37°C incubator. This is considered time zero (T=0).

-

-

Time-of-Addition:

-

At various time points post-infection (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), add a fixed, inhibitory concentration of this compound to designated wells.

-

In parallel, add the control inhibitors at the same time points.

-

-

Incubation: Incubate the plates for 48 hours from the time of infection.

-

Quantification: Measure the extent of viral replication in each well by quantifying the p24 antigen in the supernatant using an ELISA kit or by measuring reporter gene expression (e.g., luciferase).

-

Data Analysis: Plot the percentage of inhibition for this compound and the control inhibitors at each time point. The time at which the compound loses its inhibitory effect indicates that the targeted step in the viral life cycle has already occurred. For an entry inhibitor like this compound, the inhibitory effect is expected to be lost shortly after the initiation of infection.

Visualizations

References

Application Notes and Protocols for FP-21399 in Cell Fusion Inhibition Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

FP-21399 is a bis(disulfonaphthalene) derivative that demonstrates potent inhibitory effects on Human Immunodeficiency Virus Type 1 (HIV-1) entry into host cells.[1][2][3] Its mechanism of action involves the direct interaction with the HIV-1 envelope glycoprotein complex, gp120/gp41, thereby preventing the conformational changes necessary for the fusion of viral and cellular membranes.[4] These application notes provide detailed protocols for utilizing this compound in cell fusion inhibition studies, a critical component in the evaluation of potential HIV-1 entry inhibitors.

Mechanism of Action

The entry of HIV-1 into a target cell is a multi-step process initiated by the binding of the viral surface glycoprotein gp120 to the CD4 receptor on the host cell. This binding triggers a series of conformational changes in both gp120 and the transmembrane glycoprotein gp41. These changes expose the binding site for a co-receptor (CCR5 or CXCR4) and facilitate the insertion of the gp41 fusion peptide into the host cell membrane. Subsequently, gp41 refolds into a stable six-helix bundle structure, which brings the viral and cellular membranes into close proximity, leading to membrane fusion and the release of the viral core into the cytoplasm.

This compound specifically targets the HIV-1 envelope glycoprotein complex, interfering with this fusion cascade.[4] Studies have shown that this compound inhibits the shedding of gp120 from T-cell tropic HIV-1 strains, suggesting that it stabilizes the gp120-gp41 complex and prevents the conformational rearrangements required for fusion.[4]

Quantitative Data

The inhibitory activity of this compound against various HIV-1 strains has been evaluated in vitro. The following table summarizes the 90% inhibitory concentration (IC90) values for this compound against different clinical isolates of HIV-1.

| HIV-1 Strain | IC90 (µg/mL) |

| Clinical Isolate 1 | 0.46 |

| Clinical Isolate 2 | 1.2 |

| Clinical Isolate 3 | 2.8 |

| Clinical Isolate 4 | 5.5 |

| Zidovudine-Resistant Strain | Effective |

| Table 1: In Vitro Antiviral Activity of this compound Against Various HIV-1 Strains.[2] |

Experimental Protocols

Cell-Cell Fusion Inhibition Assay

This assay measures the ability of this compound to inhibit the fusion of cells expressing the HIV-1 envelope glycoprotein (effector cells) with cells expressing CD4 and a co-receptor (target cells). Fusion events are quantified using a reporter gene system, such as luciferase or β-galactosidase, which is activated upon cell fusion.

Materials:

-

Effector Cells: A cell line (e.g., HEK293T) stably or transiently expressing the desired HIV-1 envelope glycoprotein (gp120/gp41) and the HIV-1 Tat protein.

-

Target Cells: A cell line (e.g., TZM-bl) that expresses CD4, CCR5, and/or CXCR4 and contains a reporter gene (e.g., luciferase or β-galactosidase) under the control of the HIV-1 LTR promoter.

-

This compound: Stock solution of known concentration, dissolved in an appropriate solvent (e.g., DMSO).

-

Cell Culture Medium: DMEM or RPMI 1640 supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Assay Reagent: Luciferase assay substrate or β-galactosidase detection reagent.

-

96-well cell culture plates (white, opaque plates for luminescence assays).

-

Luminometer or spectrophotometer.

Protocol:

-

Plate Target Cells: Seed the target cells (e.g., TZM-bl) in a 96-well white, opaque cell culture plate at a density of 1 x 104 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

-

Prepare this compound Dilutions: Prepare a serial dilution of this compound in complete culture medium. The final concentrations should typically range from nanomolar to micromolar, bracketing the expected IC50 value. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

-

Add this compound to Target Cells: Carefully remove the medium from the wells containing the target cells and add 100 µL of the prepared this compound dilutions to the respective wells.

-

Prepare and Add Effector Cells: Harvest the effector cells and resuspend them in complete culture medium at a concentration of 1 x 105 cells/mL. Add 100 µL of the effector cell suspension to each well of the 96-well plate containing the target cells and this compound.

-

Co-culture: Incubate the plate at 37°C in a 5% CO2 incubator for 6 to 12 hours to allow for cell fusion.

-

Measure Reporter Gene Activity:

-

For Luciferase Reporter: Follow the manufacturer's instructions for the luciferase assay system. Typically, this involves lysing the cells and adding the luciferase substrate. Measure the luminescence using a luminometer.

-

For β-galactosidase Reporter: Lyse the cells and add the appropriate substrate for the β-galactosidase assay. Measure the absorbance at the recommended wavelength using a spectrophotometer.

-

-

Data Analysis:

-

Subtract the background signal (wells with no cells or mock-transfected effector cells).

-

Normalize the signal from the this compound-treated wells to the signal from the vehicle-treated control wells (representing 100% fusion).

-

Plot the percentage of fusion inhibition against the logarithm of the this compound concentration.

-

Calculate the IC50 value, which is the concentration of this compound that inhibits cell fusion by 50%, using a non-linear regression analysis (e.g., four-parameter logistic curve).

-

Virus-Cell Fusion Inhibition Assay

This assay measures the ability of this compound to inhibit the fusion of HIV-1 particles with target cells. This can be assessed using single-cycle infectious viruses or pseudoviruses carrying a reporter gene.

Materials:

-

HIV-1 Virus Stock: A stock of single-cycle infectious HIV-1 or pseudovirus expressing the desired envelope glycoprotein and containing a reporter gene (e.g., luciferase or GFP).

-

Target Cells: A cell line permissive to HIV-1 infection (e.g., TZM-bl or activated primary CD4+ T cells).

-

This compound: Stock solution of known concentration.

-

Cell Culture Medium and Reagents: As described for the cell-cell fusion assay.

-

96-well cell culture plates.

-

Luminometer, fluorometer, or flow cytometer, depending on the reporter gene.

Protocol:

-

Plate Target Cells: Seed the target cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Prepare Virus-Inhibitor Mixture: In a separate plate or tubes, prepare serial dilutions of this compound in culture medium. Add a constant amount of the HIV-1 virus stock to each dilution and to a vehicle control. Incubate this mixture at 37°C for 1 hour to allow the inhibitor to bind to the virus.

-

Infect Target Cells: Remove the medium from the target cells and add the virus-inhibitor mixtures to the wells.

-

Incubate: Incubate the plate at 37°C in a 5% CO2 incubator for 48 to 72 hours.

-

Measure Reporter Gene Expression:

-